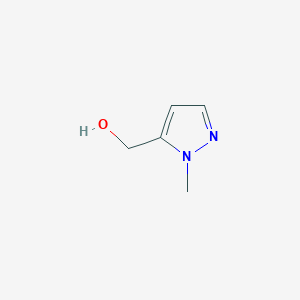

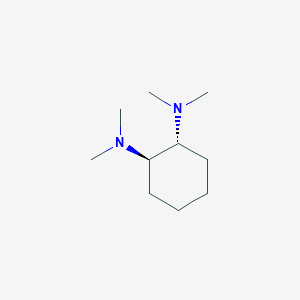

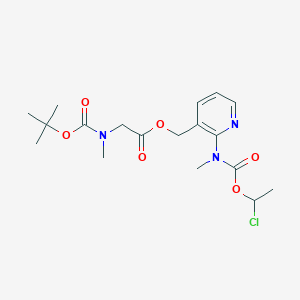

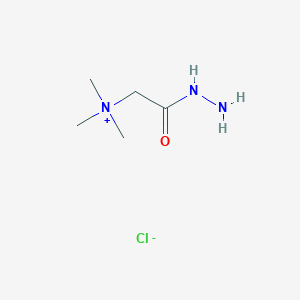

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate" is a complex molecule that likely serves as an intermediate in the synthesis of various organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and synthetic methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, the synthesis of cyclopropyl-containing amino acids using methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate as a building block has been demonstrated, which suggests that similar strategies could be employed for the synthesis of the compound . Moreover, an improved synthesis method for a pyrrolidinone derivative has been described, which could provide insights into the synthesis of pyridine derivatives with tert-butoxycarbonyl groups .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as seen in the crystal structure analysis of 2-amino-4-(1-methylpyridinium-3-yl)-4H-pyran iodides . This suggests that the molecular structure of the compound would also be intricate and may require X-ray structural analysis to fully understand its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the regioselective reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds . This indicates that the compound may also undergo regioselective reactions, which could be exploited in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the papers do discuss properties of similar compounds, such as the strong (N,C)-H...N hydrogen bonds and C-H...Cl interactions in the crystal structures of N-(pyrrol-2-yl)amines . These interactions are likely to influence the physical properties such as solubility and melting point, as well as the chemical reactivity of the compound .

Applications De Recherche Scientifique

Role in Food Safety and Processing

- Formation and Mitigation of Food-derived Toxins : Research has explored the formation of heterocyclic aromatic amines (HAAs) like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in foods, particularly meats, during cooking processes. The study emphasizes the contribution of both lipids and carbohydrates to the formation of HAAs and their potential health risks, suggesting the need for strategies to mitigate these compounds in food processing (Zamora & Hidalgo, 2015).

Implications in Environmental Health

- Biodegradation of Environmental Contaminants : The biodegradation and environmental fate of substances like ethyl tert-butyl ether (ETBE) have been reviewed, highlighting microbial pathways capable of degrading such compounds in soil and groundwater. This research is relevant for understanding the environmental impact and remediation strategies for chemical contaminants, which could be extrapolated to understand the behavior of similar complex organic compounds (Thornton et al., 2020).

Advances in Chemical Synthesis

- Synthetic Methodologies : A review on the synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic drug, provides insights into various chemical synthesis approaches, highlighting the importance of selecting appropriate synthetic routes for complex organic compounds. This could be related to the synthesis challenges and strategies for compounds like "(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate" (Saeed et al., 2017).

Understanding of Chemical Interactions

- Chemistry of Polysaccharides : Studies on the pyrolysis of polysaccharides and the mechanisms involved in the formation of one-, two-, and three-carbon products provide a foundational understanding of chemical reactions and interactions that may be relevant to the study of complex organic molecules like the one (Ponder & Richards, 1994).

Applications in Health Research

- Metabolism and Effects of Food Additives : The metabolism of aspartame, yielding aspartic acid, phenylalanine, and methanol, and its incorporation into body constituents, sheds light on how complex compounds are metabolized in biological systems. Such studies are essential for understanding the biological effects and safety of food additives and potentially related compounds (Ranney & Oppermann, 1979).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

The compound has potential applications in the development of pharmaceutical compositions, particularly those containing STING agonistic compounds and antitumor agents . It’s also an intermediate in the synthesis of isavuconazonium , suggesting its potential use in the production of this antifungal medication.

Propriétés

IUPAC Name |

[2-[1-chloroethoxycarbonyl(methyl)amino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O6/c1-12(19)27-17(25)22(6)15-13(8-7-9-20-15)11-26-14(23)10-21(5)16(24)28-18(2,3)4/h7-9,12H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWGVTDANRDXRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)N(C)C1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)